molecular formula C6H14N2 B7897248 (2R,6R)-2,6-dimethylpiperazine CAS No. 21655-49-2

(2R,6R)-2,6-dimethylpiperazine

Cat. No.: B7897248
CAS No.: 21655-49-2
M. Wt: 114.19 g/mol
InChI Key: IFNWESYYDINUHV-PHDIDXHHSA-N
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Description

(2R,6R)-2,6-Dimethylpiperazine is a chiral organic compound belonging to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The (2R,6R) configuration indicates the specific spatial arrangement of the two methyl groups attached to the piperazine ring, which can significantly influence the compound’s chemical properties and biological activities.

Scientific Research Applications

(2R,6R)-2,6-Dimethylpiperazine has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug design and development.

    Industry: It is utilized in the production of polymers, agrochemicals, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,6R)-2,6-dimethylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate precursors, such as 2,6-dimethylpiperidine or its derivatives.

    Cyclization: The cyclization of the starting materials is achieved through various methods, including nucleophilic substitution or condensation reactions.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (2R,6R) enantiomer. This can be done using chiral chromatography or crystallization methods.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing optimized reaction conditions and catalysts to enhance yield and purity.

    Continuous Flow Processes: Implementing continuous flow reactors to improve efficiency and scalability.

    Purification: Employing advanced purification techniques such as distillation, crystallization, and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: (2R,6R)-2,6-Dimethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups onto the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and metal oxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of (2R,6R)-2,6-dimethylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

    (2S,6S)-2,6-Dimethylpiperazine: The enantiomer of (2R,6R)-2,6-dimethylpiperazine with different spatial arrangement and potentially different biological activities.

    2,5-Dimethylpiperazine: A structural isomer with methyl groups at different positions on the piperazine ring.

    N-Methylpiperazine: A derivative with a single methyl group attached to one of the nitrogen atoms.

Uniqueness: this compound is unique due to its specific chiral configuration, which can result in distinct chemical and biological properties compared to its enantiomers and structural isomers. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

(2R,6R)-2,6-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-5-3-7-4-6(2)8-5/h5-8H,3-4H2,1-2H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNWESYYDINUHV-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@H](N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501296419
Record name rel-(2R,6R)-2,6-Dimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21655-49-2
Record name rel-(2R,6R)-2,6-Dimethylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21655-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(2R,6R)-2,6-Dimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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